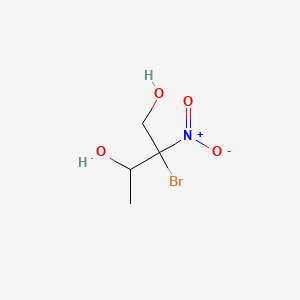
2-Bromo-2-nitrobutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-nitrobutane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid with the molecular formula C4H8BrNO4 and a molar mass of 214.01 g/mol . This compound is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-nitrobutane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The process includes adding nitromethane, bromine, and water into a reactor, followed by the slow addition of sodium hydroxide aqueous solution. The mixture is stirred for 0.5-2 hours, and chlorine gas is introduced to obtain nitrobromoform. This intermediate is then reacted with formaldehyde and nitromethane, followed by the addition of an inorganic alkali catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-2-nitrobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can replace the bromine atom.
Major Products: The major products formed from these reactions include various nitro, amino, and substituted derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2-Bromo-2-nitrobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is employed in pharmaceutical formulations as a preservative to prevent microbial contamination.
Industry: The compound is used in industrial water systems, paper mills, and oil exploration to control bacterial growth and prevent slime and corrosion
Mécanisme D'action
The antimicrobial effect of 2-Bromo-2-nitrobutane-1,3-diol is primarily due to its ability to interact with essential thiols within bacterial cells. This interaction leads to the inhibition of bacterial growth by disrupting metabolic processes. The compound generates biocide-induced bacteriostasis, followed by growth inhibition through reactions with thiol groups in dehydrogenase enzymes on the microbial cell surface .
Comparaison Avec Des Composés Similaires
- **2-B
2-Bromo-2-nitropropane-1,3-diol: Similar in structure and antimicrobial properties but differs in the length of the carbon chain.
Propriétés
Numéro CAS |
53607-26-4 |
|---|---|
Formule moléculaire |
C4H8BrNO4 |
Poids moléculaire |
214.01 g/mol |
Nom IUPAC |
2-bromo-2-nitrobutane-1,3-diol |
InChI |
InChI=1S/C4H8BrNO4/c1-3(8)4(5,2-7)6(9)10/h3,7-8H,2H2,1H3 |
Clé InChI |
CUJGEKSBZGYDTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CO)([N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
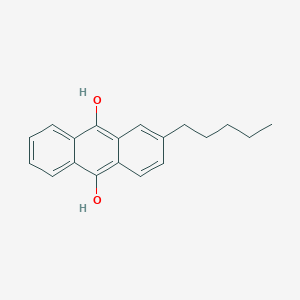
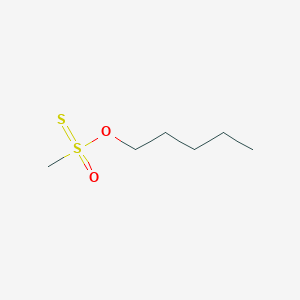
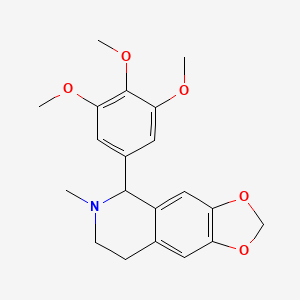
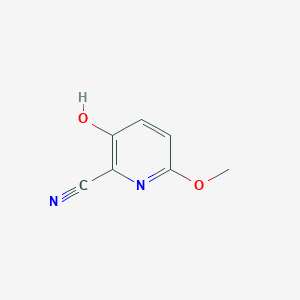

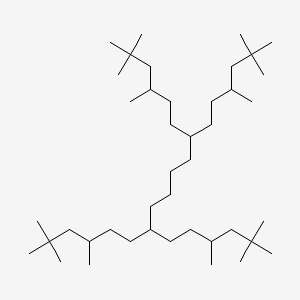

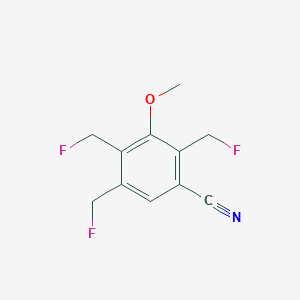
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)

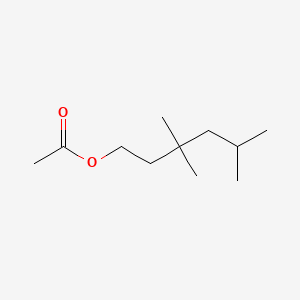
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)

